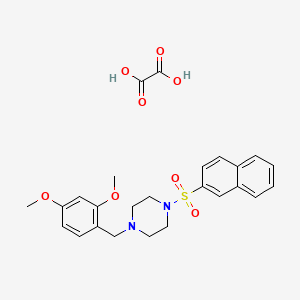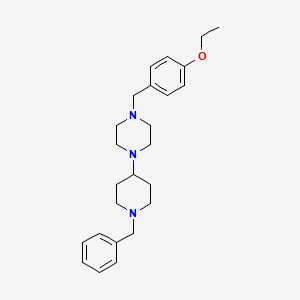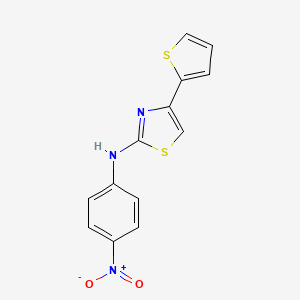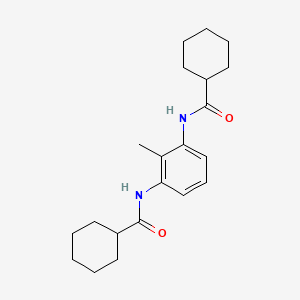![molecular formula C23H17ClN2O2 B3944744 2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3944744.png)
2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
説明
2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. It belongs to the class of quinazolinone derivatives and has been studied for its various biochemical and physiological effects.
科学的研究の応用
2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter levels. In addition, this compound has been investigated for its potential antimicrobial activity.
作用機序
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act through various pathways, including inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell signaling pathways. It has also been shown to interact with various enzymes and receptors in the body, including cyclooxygenase-2, nitric oxide synthase, and dopamine receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. It has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to modulate neurotransmitter levels and exhibit neuroprotective effects.
実験室実験の利点と制限
The advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its potential as a multifunctional compound with various biological activities. It is also relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for each experiment.
将来の方向性
There are several future directions for research on 2-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of novel analogs with improved pharmacological properties is an area of interest. Finally, the investigation of the potential side effects and toxicity of this compound is necessary for its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound as a therapeutic agent and to develop novel analogs with improved pharmacological properties.
特性
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-13-11-17(12-14-18)26-22(15-10-16-6-2-4-8-20(16)24)25-21-9-5-3-7-19(21)23(26)27/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVQOVWAQBGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3944669.png)

![N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3944693.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3944694.png)
![4-(4-ethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3944702.png)

![2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3944711.png)


![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3944743.png)
![N~2~-(4-chlorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3944752.png)
![4-tert-butyl-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3944756.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944766.png)